![molecular formula C30H22O2 B14380132 1-[9-(2-acetyl-9H-fluoren-9-yl)-9H-fluoren-2-yl]ethanone CAS No. 90020-77-2](/img/structure/B14380132.png)
1-[9-(2-acetyl-9H-fluoren-9-yl)-9H-fluoren-2-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[9-(2-acetyl-9H-fluoren-9-yl)-9H-fluoren-2-yl]ethanone is a complex organic compound with the molecular formula C30H22O2 and a molecular weight of 414.494 g/mol . This compound is characterized by its unique structure, which includes two fluorenyl groups and an acetyl group. It is primarily used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 1-[9-(2-acetyl-9H-fluoren-9-yl)-9H-fluoren-2-yl]ethanone typically involves the reaction of fluorenone derivatives with acetylating agents under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where fluorenone reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-[9-(2-acetyl-9H-fluoren-9-yl)-9H-fluoren-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield fluorenyl alcohol derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields fluorenone derivatives, while reduction results in fluorenyl alcohols.
Wissenschaftliche Forschungsanwendungen
1-[9-(2-acetyl-9H-fluoren-9-yl)-9H-fluoren-2-yl]ethanone has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 1-[9-(2-acetyl-9H-fluoren-9-yl)-9H-fluoren-2-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. For example, its oxidation products may interact with cellular components, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-[9-(2-acetyl-9H-fluoren-9-yl)-9H-fluoren-2-yl]ethanone can be compared with other fluorenyl derivatives, such as fluorenone and fluorenyl alcohol. While these compounds share a similar core structure, their chemical properties and reactivity differ due to the presence of different functional groups. For instance, fluorenone is more prone to reduction reactions, while fluorenyl alcohol is more reactive in oxidation reactions .
Similar compounds include:
Fluorenone: A ketone derivative of fluorene.
Fluorenyl alcohol: An alcohol derivative of fluorene.
Fluorenyl hydrazone: A hydrazone derivative of fluorene.
Eigenschaften
CAS-Nummer |
90020-77-2 |
|---|---|
Molekularformel |
C30H22O2 |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
1-[9-(2-acetyl-9H-fluoren-9-yl)-9H-fluoren-2-yl]ethanone |
InChI |
InChI=1S/C30H22O2/c1-17(31)19-11-13-23-21-7-3-5-9-25(21)29(27(23)15-19)30-26-10-6-4-8-22(26)24-14-12-20(18(2)32)16-28(24)30/h3-16,29-30H,1-2H3 |
InChI-Schlüssel |
QZZCVEDRHGZABW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2C4C5=CC=CC=C5C6=C4C=C(C=C6)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


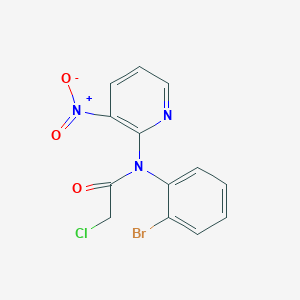
![1-Methyl-4-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14380053.png)
![[1,2-Phenylenebis(methylene)]bis(triphenylstannane)](/img/structure/B14380055.png)

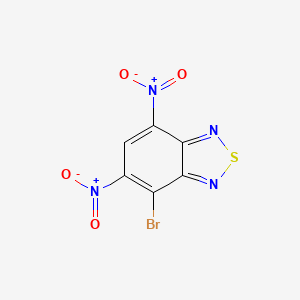
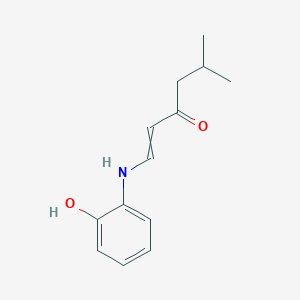

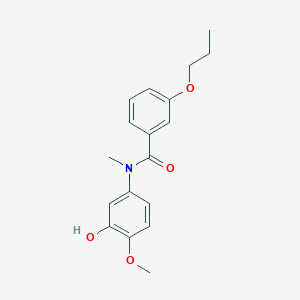
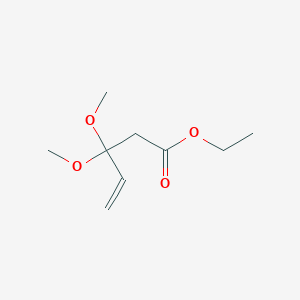

![4-Bromo-3,3-dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one](/img/structure/B14380109.png)

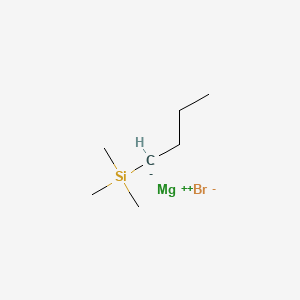
![(4E)-4-[(3-Aminopropyl)imino]-5,5-diethyl-4,5-dihydrofuran-2-amine](/img/structure/B14380123.png)
